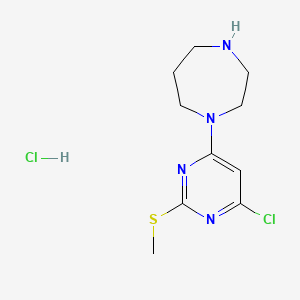

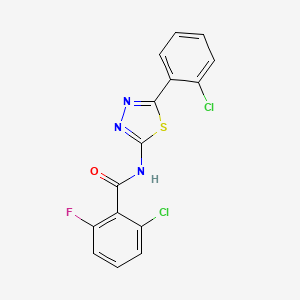

![molecular formula C23H22ClN5O2 B2659065 4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide CAS No. 899971-62-1](/img/structure/B2659065.png)

4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have shown potential as antiviral and antimicrobial agents . The presence of the triazole moiety is common in many antifungal drugs, such as voriconazole and posaconazole .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like IR, 1H, 13C NMR, and mass spectral data . In some cases, the structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically nucleophilic substitutions . The presence of the triazole ring and the quinoxaline moiety can influence the reactivity of these compounds .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential therapeutic applications. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, highlighting the diverse biological activities of these heterocyclic compounds (El-Agrody et al., 2001). Similarly, pyrazoline and pyrazole derivatives have been prepared and evaluated for their antibacterial and antifungal properties, demonstrating the chemical versatility and potential pharmacological uses of these structures (Hassan, 2013).

Chemical Characterization and Biological Activity The synthesis and characterization of novel quinazolinone derivatives have also been reported, with some compounds screened for anti-inflammatory and analgesic activities, indicating the therapeutic potential of these heterocycles (Farag et al., 2012). This research underscores the importance of structural diversity in the development of new pharmacologically active agents.

Antimicrobial Applications Compounds containing fused 1,2,4-triazine moieties have been synthesized and evaluated for their antifungal activities, illustrating the ongoing interest in developing heterocyclic compounds as antimicrobial agents (Ibrahim et al., 2008). These studies contribute to the understanding of how structural variations within heterocyclic compounds can influence their biological activities.

Anticoronavirus and Antitumoral Activity Recent research has discovered new derivatives with promising in vitro anticoronavirus and antitumoral activities, highlighting the potential of heterocyclic compounds in addressing viral infections and cancer. These findings emphasize the significance of chemical synthesis in the development of novel therapeutic agents with broad biological activities (Jilloju et al., 2021).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned, compounds with a triazole nucleus are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Safety and Hazards

Orientations Futures

The future research directions could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, modifications to the structure, such as the inclusion of a thioamide group, could potentially enhance the bioactivity of these compounds as antiviral agents .

Propriétés

IUPAC Name |

4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-16(17-6-3-2-4-7-17)25-21(30)9-5-8-20-26-27-22-23(31)28(14-15-29(20)22)19-12-10-18(24)11-13-19/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCOPNAYPLAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

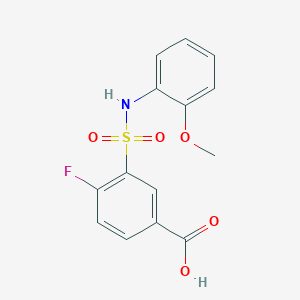

![4-chloro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2658983.png)

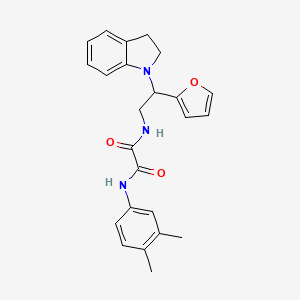

![N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide](/img/structure/B2658984.png)

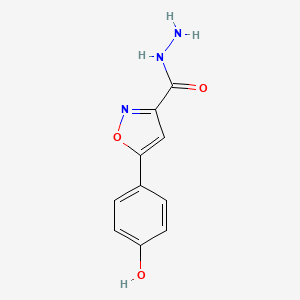

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2658986.png)

![2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2658994.png)

![5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2658997.png)

![1-Cyclopentyl-3-(5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2658998.png)